4-tert-butyl-N-o-tolylthiazol-2-amine

Description

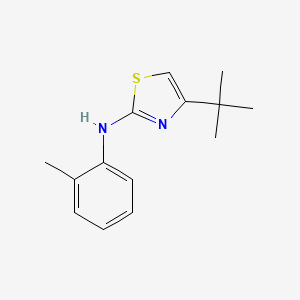

Structure

3D Structure

Properties

Molecular Formula |

C14H18N2S |

|---|---|

Molecular Weight |

246.37 g/mol |

IUPAC Name |

4-tert-butyl-N-(2-methylphenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C14H18N2S/c1-10-7-5-6-8-11(10)15-13-16-12(9-17-13)14(2,3)4/h5-9H,1-4H3,(H,15,16) |

InChI Key |

LGKMKCIPKKOAPX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC2=NC(=CS2)C(C)(C)C |

Origin of Product |

United States |

Computational Chemistry and in Silico Modeling in Thiazole Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to forecast the binding mode and affinity of a small molecule ligand, such as 4-tert-butyl-N-o-tolylthiazol-2-amine, to the binding site of a target protein.

The initial step in a docking study involves the identification and characterization of the ligand-binding pocket on the target protein. These pockets are typically hydrophobic cavities on the protein's surface that can accommodate the ligand. For a molecule like this compound, the bulky, non-polar tert-butyl and o-tolyl groups necessitate a binding site with significant hydrophobic character and sufficient volume to accommodate these substituents.

Computational algorithms can predict these pockets based on the protein's three-dimensional structure, often obtained from crystallographic data in the Protein Data Bank (PDB). Studies on various thiazole (B1198619) derivatives have successfully identified key binding pockets in a range of protein targets, including enzymes and receptors. For instance, in silico analyses of thiazole derivatives targeting bacterial DNA gyrase have characterized the specific sub-pockets that accommodate different substituents on the thiazole core. even3.com.br The analysis of these pockets often reveals key amino acid residues that are critical for ligand recognition and binding.

Table 1: Illustrative Example of Predicted Binding Pocket Characteristics for this compound with a Hypothetical Kinase Target

| Pocket Feature | Description | Interacting Ligand Moiety | Key Amino Acid Residues (Example) |

| Hydrophobic Sub-pocket 1 | A deep, greasy pocket ideal for bulky aliphatic groups. | tert-butyl group | Leu, Val, Ile, Met |

| Hydrophobic Sub-pocket 2 | A shallower hydrophobic region that accommodates planar ring systems. | o-tolyl group | Phe, Tyr, Trp |

| Hinge Region | The flexible region linking protein domains, often forming hydrogen bonds. | Thiazole-amine core | Backbone NH or CO groups (e.g., Cys) |

| Solvent-Exposed Region | The area at the mouth of the binding pocket. | Potentially variable | Lys, Arg, Asp (charged residues) |

Once a binding pocket is identified, docking simulations are performed to predict the specific molecular interactions between the ligand and the enzyme's active site. For this compound, these interactions would be driven by its distinct chemical features. The 2-amino group can act as a hydrogen bond donor, while the nitrogen atom at position 3 of the thiazole ring can act as a hydrogen bond acceptor. mdpi.com The aromatic o-tolyl ring can form π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The large tert-butyl group would primarily engage in van der Waals and hydrophobic interactions within a suitable pocket. nih.govacs.org

Simulations on similar N-arylthiazol-2-amines have shown that the thiazole core often anchors the molecule within the active site through hydrogen bonds, while the aryl substituents explore and bind to adjacent hydrophobic regions, contributing significantly to binding affinity and selectivity. researchgate.net

Table 2: Predicted Interactions of this compound within a Simulated Enzyme Active Site

| Interaction Type | Ligand Functional Group | Potential Interacting Amino Acid Residue |

| Hydrogen Bond (Donor) | Amine (-NH) | Asp, Glu (side chain carboxylate) |

| Hydrogen Bond (Acceptor) | Thiazole Ring Nitrogen | Ser, Thr (side chain hydroxyl); Gln, Asn (side chain amide) |

| Hydrophobic (π-π Stacking) | o-tolyl Ring | Phe, Tyr, Trp (aromatic side chain) |

| Hydrophobic (van der Waals) | tert-butyl Group | Ala, Val, Leu, Ile (aliphatic side chain) |

A primary output of molecular docking is the prediction of binding affinity, commonly expressed as a docking score or binding free energy (in kcal/mol). A more negative score typically indicates a more stable ligand-receptor complex and higher binding affinity. mdpi.com Studies on thiazole derivatives targeting various receptors, such as the Human Epidermal growth factor receptor (HER), have used docking scores to rank compounds and prioritize them for synthesis. researchgate.net For example, some benzo[d]thiazol-2-amine derivatives have shown high predicted binding affinities to the HER enzyme, with docking scores reaching as low as -10.4 kcal/mol. researchgate.net

By simulating the binding of this compound to various known drug targets, researchers can generate a profile of its potential biological activities. This allows for the early identification of its most likely mechanisms of action.

Table 3: Illustrative Predicted Binding Affinities for this compound against Various Receptor Classes

| Receptor Target (Example) | PDB Code | Predicted Binding Affinity (kcal/mol) |

| Aurora Kinase A | 1MQ4 | -9.5 |

| Carbonic Anhydrase II | 2ABE | -7.8 |

| VEGFR-2 | 4ASE | -8.9 |

| DNA Gyrase B | 6KZV | -8.2 |

Theoretical Structure Prediction and Conformational Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. Theoretical methods, particularly quantum mechanics and molecular mechanics, are used to predict the most stable low-energy conformations of a molecule. For this compound, key conformational features include the planarity of the thiazole ring and the rotational freedom (dihedral angles) around the single bonds connecting the ring to the tert-butyl and N-o-tolyl substituents.

In Silico Assessment of Predicted Biological Activities and Drug-Likeness

For instance, in silico evaluation of thiazolidinone derivatives has been used to predict their physicochemical and drug-like parameters, guiding further development. mdpi.com These assessments often employ established guidelines like Lipinski's Rule of Five, which suggests that orally active drugs tend to have a molecular weight under 500 Da, a logP under 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By analyzing a set of thiazole derivatives with known activities, a predictive model can be built. laccei.org This model can then be used to estimate the activity of new, unsynthesized compounds like this compound.

The process involves calculating a wide range of molecular descriptors for each compound, which are numerical representations of its topological, electronic, or steric properties. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to generate an equation that correlates a selection of these descriptors with the observed activity. laccei.org Such models have been successfully developed for 2-aminothiazole (B372263) derivatives to predict their inhibitory activity against targets like Aurora kinase and Hec1/Nek2 protein. acs.orgnih.gov

Table 4: Representative Molecular Descriptors Calculated for In Silico Profiling of this compound

| Descriptor Class | Descriptor Name | Description | Predicted Value (Example) |

| Physicochemical | Molecular Weight | Mass of the molecule | 260.4 g/mol |

| Lipophilicity | LogP | Octanol-water partition coefficient, an indicator of solubility. | 4.6 |

| Topological | Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms; predicts membrane permeability. | 41.5 Ų |

| Electronic | Dipole Moment | Measure of the molecule's overall polarity. | 2.1 Debye |

| Structural | Number of Rotatable Bonds | A measure of molecular flexibility. | 3 |

Virtual Screening Methodologies for Novel Chemical Entities

Virtual screening encompasses a range of computational techniques used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process is fundamental in modern drug discovery and has been extensively applied to the study of thiazole derivatives. Although specific virtual screening studies on this compound are not prominently documented in publicly available research, the methodologies applied to its structural analogs provide a clear blueprint for how such a compound would be investigated.

The process typically begins with the identification of a biological target. For instance, in the search for new anti-cancer agents, researchers have targeted proteins such as VEGFR-2, tubulin, and various kinases with thiazole-based compounds. nih.govjpionline.orgmdpi.com Similarly, for neurodegenerative diseases like Alzheimer's, acetylcholinesterase (AChE) has been a key target for 4-arylthiazol-2-amine derivatives. nih.gov

Once a target is selected, its three-dimensional structure, often obtained from crystallographic data in the Protein Data Bank (PDB), is used to create a model of the binding site. Virtual libraries of compounds are then "docked" into this site using specialized software like AutoDock Vina or Molegro. jpionline.orgresearchgate.net This molecular docking process predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, often expressed as a binding energy or docking score.

For example, in a study focused on identifying new acetylcholinesterase inhibitors, a series of 4-arylthiazole-2-amine derivatives were synthesized and evaluated. nih.gov The most potent compound from this series, compound 4f , exhibited a strong binding energy of -11.27 Kcal/mol, indicating a high affinity for the AChE active site. nih.gov Such studies often reveal key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding.

Beyond simple docking, virtual screening campaigns for thiazole derivatives frequently incorporate predictions of pharmacokinetic properties, known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening. mdpi.comuran.ua This in silico analysis helps to filter out compounds that are likely to have poor drug-like properties, even if they show good binding affinity in docking studies. Online tools and servers are often employed for these predictions. nih.govuran.ua

The insights gained from these virtual screening methodologies are invaluable for guiding the synthesis and biological evaluation of new chemical entities. By prioritizing compounds with favorable predicted binding and pharmacokinetic profiles, researchers can focus their efforts on the most promising candidates, thereby streamlining the drug discovery pipeline. The application of these established in silico approaches to novel compounds like this compound holds significant potential for the discovery of new therapeutic agents.

| Compound/Analog | Target Enzyme | Virtual Screening Software | Key Findings/Binding Energy |

| 4-arylthiazole-2-amine derivatives | Acetylcholinesterase (AChE) | Molinspiration, Molecular Docking | Compound 4f showed a binding energy of -11.27 Kcal/mol. nih.gov |

| N-arylthiazole-2-amines | α-glucosidase | AutoDock Vina | Compound 4e was identified as a potent inhibitor. researchgate.net |

| Thiazole Derivatives | Tubulin | Molecular Docking | Identified potential tubulin polymerization inhibitors. nih.gov |

| Thiazole Derivatives | RAS p21 | PATCH DOCK | Docking studies suggested anti-cancerous activity. jpionline.org |

| Thiazolidinone-based benzothiazole (B30560) derivatives | α-amylase, α-glucosidase | Not Specified | Screened for inhibitory activities and binding interactions. nih.gov |

Therapeutic Potential and Drug Discovery Research Paradigms

Identification of 4-tert-butyl-N-o-tolylthiazol-2-amine as a Potential Lead Compound

The discovery of a lead compound is often the result of extensive screening of large chemical libraries against a specific biological target. High-throughput screening (HTS) allows for the rapid assessment of thousands of compounds. In a hypothetical scenario, this compound could be identified as a "hit" in such a screen due to its ability to modulate the activity of a key protein implicated in a disease process.

Following initial identification, a hit-to-lead campaign would be initiated. This involves the synthesis and re-testing of the compound to confirm its activity and to begin to understand its basic structure-activity relationship (SAR). The "triage" process would involve evaluating its potency, selectivity, and preliminary physicochemical properties to determine its suitability for further development. The unique combination of the 4-tert-butylphenyl group at the C4 position and the N-o-tolyl substituent on the amino group at the C2 position would be of particular interest to medicinal chemists.

Rational Design and Optimization of Bioactive Thiazole (B1198619) Scaffolds

The thiazole ring is a versatile scaffold found in many approved drugs. nih.gov Its utility stems from its ability to engage in various non-covalent interactions with biological macromolecules and its favorable metabolic stability. The rational design of thiazole-based compounds involves leveraging computational tools and a deep understanding of target biology to guide the synthesis of more potent and selective analogs. nih.gov

Starting from a hypothetical lead like this compound, medicinal chemists would explore modifications at several key positions. For instance, the tert-butyl group, a bulky hydrophobic moiety, could be crucial for binding to a specific pocket in the target protein. The o-tolyl group's steric and electronic properties could influence the compound's conformation and its ability to form key interactions.

Structure-activity relationship (SAR) studies would involve synthesizing a library of analogs where these groups are systematically varied. For example, the tert-butyl group could be replaced with other alkyl groups or cyclic structures to probe the size and nature of the hydrophobic pocket. The o-tolyl group could be substituted with other aromatic or heteroaromatic rings to optimize interactions and improve properties like solubility.

The following table illustrates a hypothetical SAR exploration around the this compound scaffold:

| Compound ID | R1 (at C4 of thiazole) | R2 (at N of amine) | Hypothetical Activity (IC50, nM) |

| Lead-001 | 4-tert-butylphenyl | o-tolyl | 500 |

| Analog-002 | Phenyl | o-tolyl | >1000 |

| Analog-003 | 4-isopropylphenyl | o-tolyl | 650 |

| Analog-004 | 4-tert-butylphenyl | Phenyl | 700 |

| Analog-005 | 4-tert-butylphenyl | m-tolyl | 450 |

| Analog-006 | 4-tert-butylphenyl | p-tolyl | 800 |

This data is hypothetical and for illustrative purposes only.

Development of Novel Small Molecules with Targeted Biological Activities

The development of novel small molecules from a lead compound is an iterative process of design, synthesis, and biological evaluation. The goal is to enhance the desired therapeutic activity while minimizing off-target effects and improving drug-like properties (absorption, distribution, metabolism, and excretion - ADME).

Based on the SAR data, chemists would design new generations of compounds. For example, if the m-tolyl group in Analog-005 showed improved activity, further exploration around this substitution pattern would be warranted. This could involve introducing various substituents on the tolyl ring to enhance binding affinity or to block metabolic hotspots.

The thiazole core itself can be a platform for developing compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov The specific biological target of this compound would dictate the direction of these synthetic efforts. For instance, if the target is a kinase, modifications would be designed to interact with the ATP-binding site. If the target is a receptor, the focus would be on optimizing ligand-receptor interactions.

Exploration of this compound as a Chemical Probe for Biological Processes

A chemical probe is a small molecule that is used to study the function of a specific protein or biological pathway. An ideal chemical probe is potent, selective, and has a known mechanism of action. If this compound were found to be a highly potent and selective inhibitor of a particular enzyme, it could be developed into a chemical probe.

To be useful as a probe, the compound might be modified to include a "handle" for attaching a reporter group, such as a fluorescent dye or a biotin (B1667282) tag. This would allow researchers to visualize the localization of the target protein within cells or to isolate the protein and its binding partners for further study. The development of such a probe would be a valuable tool for basic research, helping to elucidate the role of the target protein in health and disease.

Future Perspectives and Emerging Research Directions for 4 Tert Butyl N O Tolylthiazol 2 Amine

Development of Highly Selective Modulators for Specific Biological Targets

The future development of 4-tert-butyl-N-o-tolylthiazol-2-amine will heavily rely on the identification and selective modulation of specific biological targets. The broad bioactivity of the 2-aminothiazole (B372263) core suggests that this compound could interact with multiple proteins in the human body. However, for therapeutic efficacy and to minimize off-target effects, achieving high selectivity is paramount.

One promising avenue of research is the investigation of this compound as a tubulin polymerization inhibitor. A study on a series of N,4-diaryl-1,3-thiazole-2-amines, which share a similar structural framework, revealed that these compounds can act as potent inhibitors of tubulin assembly, a mechanism crucial for anticancer activity. nih.gov For instance, the compound N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine demonstrated significant antiproliferative activity by binding to the colchicine (B1669291) binding site of tubulin. nih.gov Future research should, therefore, explore whether this compound or its optimized derivatives can selectively target tubulin in cancer cells.

Another area of interest is its potential as a modulator of enzymes involved in inflammation. For example, research on 2,4-disubstituted arylthiazole adamantane (B196018) derivatives has shown trypanocidal activity, suggesting an interaction with protozoal enzymes. nih.gov Investigating the inhibitory potential of this compound against key inflammatory enzymes could open up new therapeutic possibilities.

Table 1: Potential Biological Targets for this compound Based on Analogous Compounds

| Biological Target | Therapeutic Area | Rationale from Analogous Compounds |

| Tubulin | Oncology | N,4-diaryl-1,3-thiazole-2-amines show potent tubulin polymerization inhibition. nih.gov |

| Protozoal Enzymes | Infectious Diseases | 2,4-disubstituted arylthiazole adamantane derivatives exhibit trypanocidal activity. nih.gov |

| Bacterial Enzymes | Infectious Diseases | Phenylthiazole derivatives with a tert-butyl moiety show activity against multidrug-resistant bacteria. semanticscholar.org |

Addressing Challenges such as Multi-Drug Resistance through Thiazole (B1198619) Derivatives

The emergence of multi-drug resistance (MDR) in pathogenic bacteria is a critical global health threat. Thiazole derivatives have shown significant promise in overcoming MDR. A recent study on novel phenylthiazoles bearing a tert-butyl moiety demonstrated promising antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant strains. semanticscholar.org

The structural features of this compound, particularly the tert-butyl group, could play a crucial role in its efficacy against resistant pathogens. This bulky group may hinder bacterial metabolic pathways that confer resistance. semanticscholar.org Future research should focus on a systematic evaluation of this compound against a panel of multidrug-resistant bacteria. Structure-activity relationship (SAR) studies will be essential to optimize the molecule for enhanced potency and a broader spectrum of activity.

Furthermore, exploring the potential of this compound to inhibit biofilm formation is a critical research direction. Biofilms are a key factor in the persistence of chronic infections and contribute significantly to antibiotic resistance. Research on 4-(indol-3-yl)thiazole-2-amines has shown that some derivatives are potent inhibitors of biofilm formation. semanticscholar.org Investigating this property in this compound could lead to the development of novel anti-biofilm agents.

Integration of Advanced Computational and Experimental Methodologies

To accelerate the drug discovery and development process for this compound, the integration of advanced computational and experimental methodologies is indispensable.

Computational Approaches:

Molecular Docking: This technique can be used to predict the binding affinity and orientation of this compound at the active site of potential biological targets. For example, docking studies were instrumental in understanding the interaction of N,4-diaryl-1,3-thiazole-2-amines with the colchicine binding site of tubulin. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of related thiazole derivatives with their biological activity. This can guide the rational design of more potent and selective analogs of this compound.

ADME/Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of the compound, helping to identify potential liabilities early in the development process. semanticscholar.org

Experimental Methodologies:

High-Throughput Screening (HTS): HTS can be employed to rapidly screen large libraries of compounds derived from the this compound scaffold against various biological targets.

X-ray Crystallography: Determining the crystal structure of this compound in complex with its biological target can provide invaluable insights into the molecular basis of its activity and guide further optimization. nih.gov

Advanced Spectroscopic Techniques: Techniques like 2D-NMR and mass spectrometry are crucial for the unambiguous characterization of synthesized derivatives and for studying their metabolic fate.

Table 2: Integrated Research Methodologies for this compound

| Methodology | Application | Expected Outcome |

| Molecular Docking | Target Identification and Binding Mode Analysis | Prediction of binding affinity and interaction patterns with biological targets. nih.gov |

| QSAR | Lead Optimization | Guiding the design of more potent and selective derivatives. |

| ADME/Tox Prediction | Early-stage Safety and Pharmacokinetic Assessment | Identification of potential liabilities to be addressed in lead optimization. semanticscholar.org |

| High-Throughput Screening | Hit Identification | Rapid screening of compound libraries to identify active molecules. |

| X-ray Crystallography | Structure-Based Drug Design | Detailed understanding of the drug-target interaction at the atomic level. nih.gov |

Exploration of Novel Biological Targets and Therapeutic Pathways

While initial research may focus on established targets for thiazole derivatives, a key future direction is the exploration of novel biological targets and therapeutic pathways for this compound. The unique substitution pattern of this molecule may confer affinity for targets not previously associated with this chemical class.

Phenotypic screening, where the effect of the compound is observed in a cellular or whole-organism model without a preconceived target, can be a powerful approach to uncover novel activities. Any interesting phenotypic effects can then be followed up with target deconvolution studies to identify the responsible molecular target.

Furthermore, exploring the potential of this compound in therapeutic areas beyond oncology and infectious diseases is warranted. For instance, some thiazole derivatives have shown activity in neurological disorders and metabolic diseases. A systematic investigation into the effects of this compound on pathways relevant to these conditions could unveil unexpected therapeutic opportunities.

The journey of this compound from a promising chemical structure to a valuable therapeutic agent is contingent on a concerted research effort. By focusing on enhancing selectivity, tackling drug resistance, leveraging advanced research tools, and exploring new therapeutic avenues, the full potential of this intriguing molecule can be realized.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.